2,7-Difluoro-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Difluoro-1H-benzo[d]imidazole is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Difluoro-1H-benzo[d]imidazole typically involves the introduction of fluorine atoms into the benzimidazole ring. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzimidazole ring using suitable fluorinating agents under controlled conditions. For example, the reaction of 2,7-difluoroaniline with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,7-Difluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents into the benzimidazole ring .
Scientific Research Applications
2,7-Difluoro-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, with specific properties .
Mechanism of Action
The mechanism of action of 2,7-Difluoro-1H-benzo[d]imidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atoms can enhance the compound’s binding affinity and specificity to these targets, leading to its biological effects. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1H-benzo[d]imidazole
- 4,7-Difluoro-1H-benzo[d]imidazole
- 5,6-Difluoro-1H-benzo[d]imidazole
Comparison
Compared to other fluorinated benzimidazoles, 2,7-Difluoro-1H-benzo[d]imidazole is unique due to the specific positioning of the fluorine atoms on the benzimidazole ring. This positioning can influence the compound’s chemical reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C7H4F2N2 |
---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2,4-difluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H4F2N2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11) |
InChI Key |
HIHIOUSKOADFCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.